CID 78062295
CAS No.:
Cat. No.: VC19715662
Molecular Formula: AlV3
Molecular Weight: 179.806 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | AlV3 |
|---|---|
| Molecular Weight | 179.806 g/mol |
| Standard InChI | InChI=1S/Al.3V |
| Standard InChI Key | HJEOIBNFZUSYBI-UHFFFAOYSA-N |
| Canonical SMILES | [Al].[V].[V].[V] |
Introduction
Chemical Identification and Molecular Properties
CID 78062295 is identified by the molecular formula C₁₆H₈N₂Na₂O₈S₂, with a molecular weight of 466.4 g/mol . Its IUPAC name is disodium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5-sulfonate, reflecting its sulfonated indole backbone and disodium counterions. Key computed properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 189 Ų |
| Heavy Atom Count | 30 |
The compound’s rigid, planar structure is attributed to its conjugated indole system and sulfonate groups, which enhance solubility and stability in aqueous environments .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of CID 78062295 involves nucleophilic substitution reactions between 2-(ω-bromoalkyl)isoindoline-1,3-diones and secondary amines (e.g., pyrrolidine, morpholine) in acetonitrile under reflux conditions. Key steps include:
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Alkylation: Bromoalkyl intermediates react with amines to form sulfonated indole derivatives.
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Purification: Silica gel column chromatography isolates the target compound.
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Salt Formation: Hydrochloride salts are generated for enhanced stability.
Industrial Production
Industrial methods scale laboratory protocols using optimized reaction conditions:
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Reactors: Continuous-flow systems improve yield and purity.
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Solvent Recovery: Ethanol and acetonitrile are recycled to reduce costs.
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Quality Control: HPLC and mass spectrometry ensure compliance with pharmaceutical-grade standards.
Chemical Reactivity and Mechanistic Insights
CID 78062295 participates in diverse reactions, including:
Oxidation and Reduction
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Oxidation: Reacts with peroxides to form N-oxide derivatives, altering electronic properties.
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Reduction: Sodium borohydride reduces carbonyl groups to alcohols, modifying bioactivity.
Substitution Reactions
The sulfonate groups undergo nucleophilic displacement with thiols or amines, enabling functionalization for drug delivery systems .
Scientific Research Applications
Biomedical Applications
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Enzyme Inhibition: Acts as a cholinesterase inhibitor, with potential in Alzheimer’s disease therapy .
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Anticancer Activity: Induces apoptosis in in vitro cancer models via reactive oxygen species (ROS) generation .
Industrial Applications
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Catalysis: Serves as a ligand in transition metal-catalyzed cross-coupling reactions .
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Materials Science: Enhances conductivity in sulfonated polymer electrolytes for fuel cells .
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity |
|---|---|---|---|
| CID 78062295 | 466.4 | Sulfonated indole, disodium | Cholinesterase inhibition |
| CID 5284351 | 466.4 | Similar sulfonate groups | Antioxidant properties |
| JNJ-27548547 | 1139.6 | Liposomal prodrug | Antineoplastic activity |
CID 78062295 distinguishes itself through its dual sulfonate groups, which improve water solubility compared to non-sulfonated analogs like CID 5381226 .
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